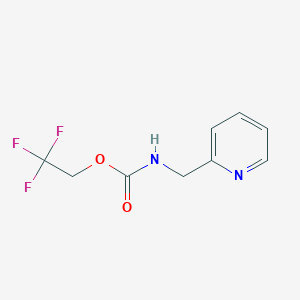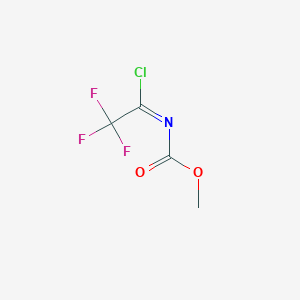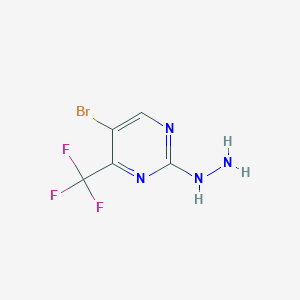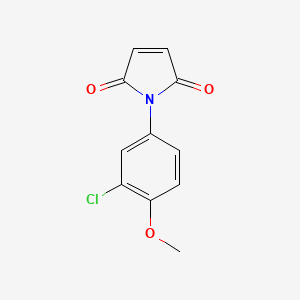
2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate
Übersicht
Beschreibung
“2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate” is a chemical compound with the CAS Number 877825-74-6 . It has a molecular weight of 234.18 and its IUPAC name is 2,2,2-trifluoroethyl 2-pyridinylmethylcarbamate . The compound is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 52.23° C , and the predicted boiling point is approximately 255.2° C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 , and the predicted refractive index is n20D 1.49 .Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate has been studied for its potential use in various scientific research applications. It has been used as a model compound for the design of novel antibacterial agents. It has also been investigated for its potential use as a catalytic reagent for the synthesis of various organic compounds. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate is not completely understood. It is believed that the trifluoroethyl group of this compound interacts with the electron-rich nitrogen atom of the pyridine-2-ylmethyl group, resulting in a strong electrostatic interaction. This interaction is believed to be responsible for the antibacterial activity of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an antibacterial agent. It has been shown to inhibit the growth of several bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, this compound has been shown to have antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate for laboratory experiments include its low toxicity, low cost, and ease of synthesis. Additionally, this compound has been shown to have a wide range of biological activities, making it a useful tool for various scientific research applications. However, the use of this compound for laboratory experiments is limited by its low solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future applications of 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate are numerous. Further research could be conducted to explore its potential use as an antibacterial or antifungal agent. Additionally, this compound could be used as a model compound to design novel fluorescent probes for the detection of metal ions in biological systems. Additionally, this compound could be used as a catalytic reagent for the synthesis of various organic compounds. Finally, this compound could be used to study the mechanism of action of other trifluoroethyl carbamate derivatives.
Synthesemethoden
2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate can be synthesized by several methods. One method involves the reaction of 2,2,2-trifluoroethyl chloroformate with pyridine-2-ylmethyl amine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2,2,2-trifluoroethyl chloroformate with pyridine-2-ylmethyl alcohol in the presence of a base, such as sodium hydroxide. The reaction of 2,2,2-trifluoroethyl chloroformate with pyridine-2-ylmethyl amide in the presence of a base, such as potassium carbonate, is also possible.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGNOFKLYCCDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173322 | |
| Record name | Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877825-74-6 | |
| Record name | Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877825-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)





![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)
![3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B6141768.png)
![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)